

Physical and chemical properties of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid*

Cat. No.: B1346128

[Get Quote](#)

An In-depth Technical Guide to Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, also known by its synonym Tetrahydro-4H-pyran-4,4-dicarboxylic acid, is a geminal dicarboxylic acid derivative of a saturated pyran ring. Its chemical structure, featuring a stable ether linkage and two carboxylic acid groups on the same carbon, suggests potential applications as a versatile building block in organic synthesis, particularly in the design of novel heterocyclic compounds and as a scaffold in medicinal chemistry. The presence of the tetrahydropyran motif is common in many biologically active molecules, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the available physical, chemical, and experimental data for this compound.

Chemical Structure and Identifiers

Chemical Name: **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid** Synonyms: Tetrahydro-4H-pyran-4,4-dicarboxylic acid, oxane-4,4-dicarboxylic acid CAS Number: 5337-04-2[1] Molecular

Formula: C₇H₁₀O₅[\[1\]](#) Molecular Weight: 174.15 g/mol [\[2\]](#)[\[3\]](#) SMILES:

O=C(O)C1(C(=O)O)CCOCC1[\[2\]](#)

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid** is presented below. It is important to note that much of the available data is computationally predicted and awaits experimental verification.

Table 1: Physical Properties of **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid**

Property	Value	Source
Physical Form	Solid	[2]
Melting Point	87 °C	[4]
Boiling Point	318.8 ± 52.0 °C (Predicted)	
412.3 °C at 760 mmHg (Predicted)	[2]	
Density	1.3 ± 0.1 g/cm ³ (Predicted)	
1.446 ± 0.06 g/cm ³ (Predicted)	[4]	

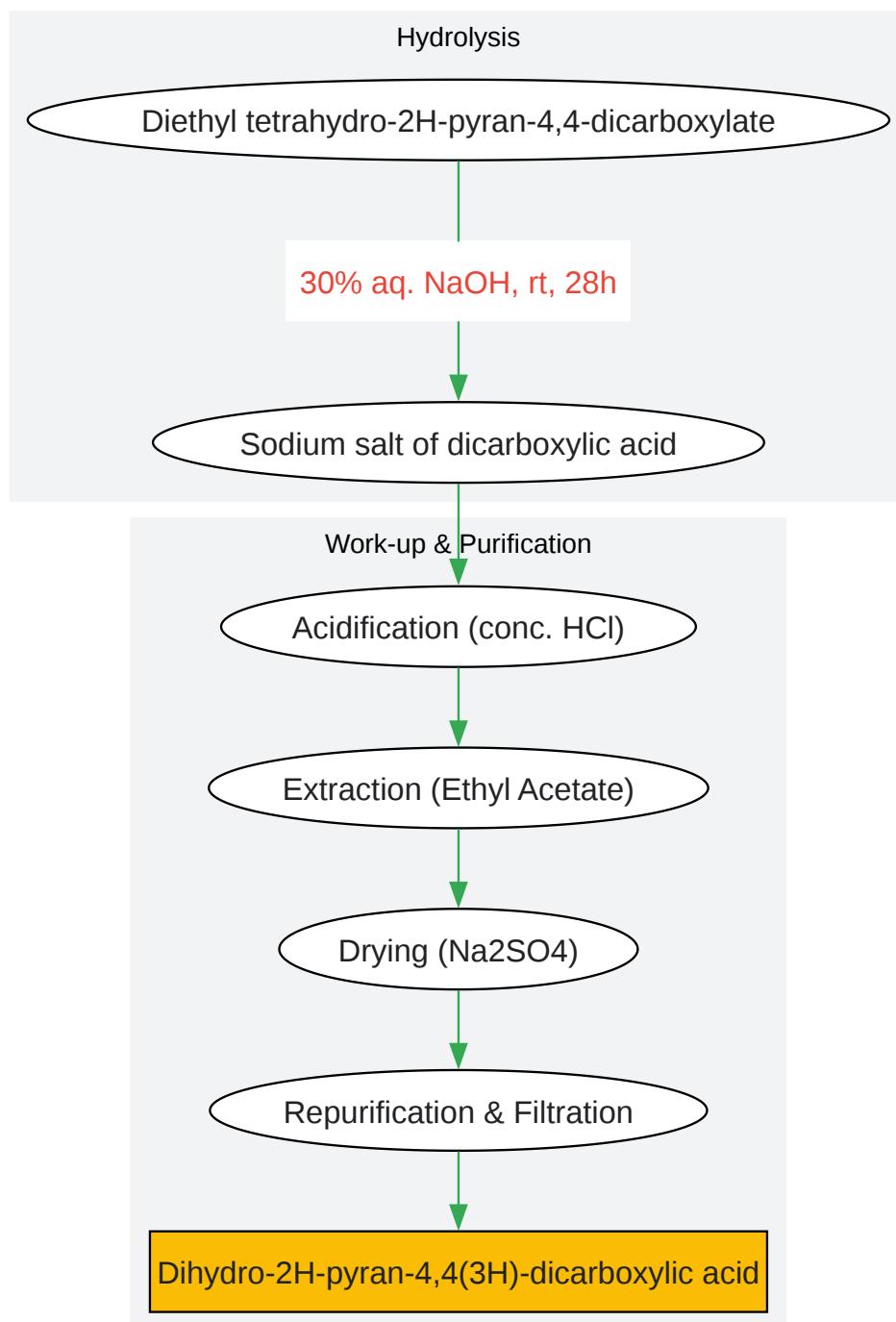
Table 2: Chemical and Computational Properties of **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid**

Property	Value	Source
XLogP3	-0.3 (Predicted)	[2]
Hydrogen Bond Donor Count	2 (Predicted)	[2]
Hydrogen Bond Acceptor Count	5 (Predicted)	[2]
Rotatable Bond Count	2 (Predicted)	[2]
pKa	1.75 ± 0.20 (Predicted)	[4]
Flash Point	133.0 ± 24.2 °C (Predicted)	
Complexity	188 (Predicted)	[2]

Experimental Protocols

Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

A general procedure for the synthesis of **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid** involves the hydrolysis of its corresponding diethyl ester, diethyl tetrahydro-2H-pyran-4,4-dicarboxylate.[\[3\]](#)


Experimental Procedure:

- Hydrolysis: Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate (4.04 g, 20 mmol) is suspended in 10 mL of 30% aqueous sodium hydroxide. The reaction mixture is stirred at room temperature for 28 hours.[\[3\]](#)
- Acidification: Upon completion of the reaction, the pH of the solution is adjusted to 1 with concentrated hydrochloric acid.[\[3\]](#)
- Extraction: An appropriate amount of hydrochloric acid is added, and the mixture is partitioned between water and ethyl acetate for extraction.[\[3\]](#)
- Isolation: The organic layer is dried with anhydrous sodium sulfate and concentrated under reduced pressure to remove the solvent.[\[3\]](#)

- Purification: Ethyl acetate (30 mL) is added to the crude product, and the mixture is washed by repurification. The solid product is collected by filtration and dried to yield **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid** (3.19 g, 18.3 mmol, 92% yield).[3]

Mandatory Visualizations

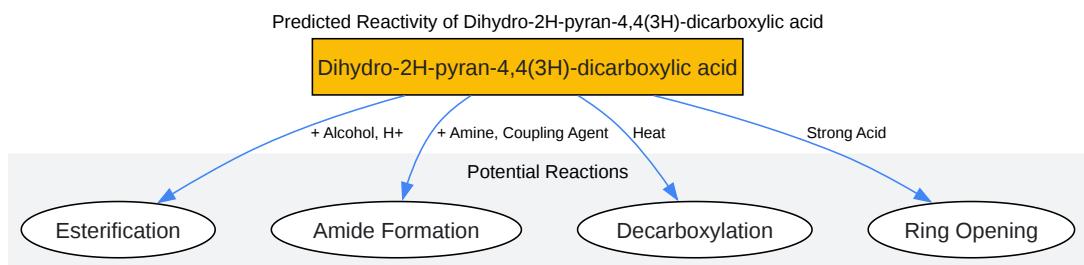
Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid**.

Spectral Data

¹H-NMR Spectroscopy


The product from the synthesis protocol was characterized by ¹H-NMR (DMSO-d₆): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[3]

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid** are not readily available in the public domain. However, based on its structure, the following reactivity can be predicted:

- Esterification: The two carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst.
- Amide Formation: Reaction with amines, typically activated by a coupling agent, will form the corresponding diamides.
- Decarboxylation: As a geminal dicarboxylic acid, it may undergo decarboxylation upon heating, although the stability of the pyran ring might influence the reaction conditions required.
- Ether Linkage Stability: The tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

For a related compound, Tetrahydro-4H-pyran-4-one, it is noted to be stable under normal conditions but may degrade when exposed to heat, light, or oxidizing agents.[5]

[Click to download full resolution via product page](#)

Caption: Predicted chemical reactivity of the title compound.

Signaling Pathways and Biological Activity

There is currently no publicly available information on the involvement of **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid** in any specific signaling pathways or its biological activity. Further research is required to explore its potential pharmacological properties.

Conclusion

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a chemical entity with potential for broader application in synthetic and medicinal chemistry. This guide has consolidated the currently available, albeit limited, physical, chemical, and experimental data. The provided synthesis protocol and $^1\text{H-NMR}$ data offer a foundational basis for its preparation and characterization. However, a significant portion of its properties are based on predictions, underscoring the need for comprehensive experimental validation to fully elucidate its chemical behavior and potential applications. Researchers are encouraged to undertake further studies to explore the reactivity, stability, and biological relevance of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. keyorganics.net [keyorganics.net]
- 2. aablocks.com [aablocks.com]
- 3. tetrahydropyran-4,4-dicarboxylic acid | 5337-04-2 [chemicalbook.com]
- 4. tetrahydropyran-4,4-dicarboxylic acid Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346128#physical-and-chemical-properties-of-dihydro-2h-pyran-4-4-3h-dicarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com